molecular formula C17H20N4O4S B2833202 Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868220-74-0

Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No. B2833202
M. Wt: 376.43
InChI Key: TWKMOGXGDZCLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel 1,2,4-triazole derivative . It is available from suppliers for scientific research needs . The molecular formula of the compound is C23H23N5O6S and it has a molecular weight of 497.53 .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans which act as aromatase inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1,2,4-triazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method featured high regioselectivity, good functional group tolerance, and a wide substrate scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Scientific Research Applications

Synthesis and Antagonist Activity

Compounds incorporating elements of the structure , such as furan and piperidine derivatives, have been synthesized and evaluated for their potential as 5-HT2 antagonists, which are of interest in the treatment of various central nervous system disorders, including depression and anxiety. For instance, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and their potent 5-HT2 antagonist activity in vitro highlights the therapeutic potential of these compounds (Watanabe, Yoshiwara, & Kanao, 1993).

Analytical and Spectral Study

The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid to afford a complex for antimicrobial activity assessment underlines the potential use of such derivatives in developing new antibacterial agents. Transition metal complexes of furan ring-containing organic ligands have been prepared and characterized, showing different activity of inhibition on the growth of bacteria, which suggests their potential application in antimicrobial treatments (Patel, 2020).

Antimicrobial Evaluation

Further exploration into heterocyclic compounds utilizing structural motifs similar to Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has shown promising results in antimicrobial activity. The synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, for instance, has been pursued, with the compounds being screened for their antimicrobial properties, suggesting a potential application in developing new antibacterial and antifungal agents (El‐Kazak & Ibrahim, 2013).

Potential for Antihypertensive Agents

Derivatives incorporating elements of the compound's structure have been studied for their potential as antihypertensive agents. The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperidine or piperazine moieties demonstrates the exploration of these compounds for their potential use in treating hypertension, with some showing promising in vitro and in vivo activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Safety And Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future direction could be the synthesis and evaluation of more 1,2,4-triazole derivatives for their potential therapeutic applications.

properties

IUPAC Name

ethyl 1-[furan-2-yl-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-2-24-16(23)11-5-7-20(8-6-11)13(12-4-3-9-25-12)14-15(22)21-17(26-14)18-10-19-21/h3-4,9-11,13,22H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMOGXGDZCLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.